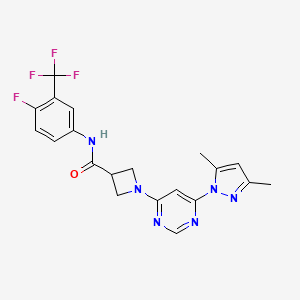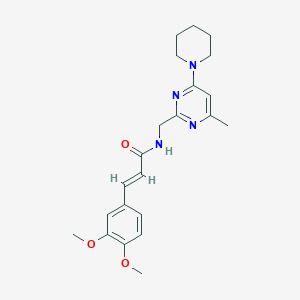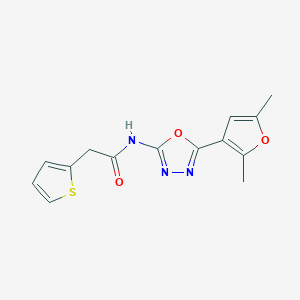
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18F4N6O and its molecular weight is 434.399. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Novel Heterocyclic Compounds
A novel series of pyrazolopyrimidines and their derivatives were synthesized, showcasing a methodology for creating compounds with potential anticancer and anti-5-lipoxygenase activities. This synthesis route highlights the versatility of pyrazolopyrimidine structures in drug design and their relevance in therapeutic applications, particularly in cancer treatment and inflammation reduction (Rahmouni et al., 2016).
Anticancer Activity of Pyrazolopyrimidine Derivatives
Another study focused on the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, revealing its significant inhibition on the proliferation of some cancer cell lines. This finding underscores the potential of pyrazolopyrimidine derivatives as anticancer agents, contributing to the development of new therapeutic options for cancer treatment (Liu et al., 2016).
Development of Anti-inflammatory and Anticancer Agents
Research into antipyrinyl-pyrazolo[1,5-a]pyrimidines demonstrated not only the synthetic feasibility under ultrasound irradiation but also their biological activities. The synthesized compounds were evaluated for their anti-inflammatory and anticancer activities, revealing promising therapeutic potentials. This approach highlights the importance of integrating novel synthetic techniques with biological evaluations to discover potential therapeutic agents (Kaping et al., 2020).
Translocator Protein 18 kDa (TSPO) Ligands for Neuroinflammation
A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds showed subnanomolar affinity for TSPO, indicating their potential use in detecting and studying neuroinflammation via positron emission tomography (PET) imaging. This research contributes to the development of diagnostic tools for neuroinflammatory conditions (Damont et al., 2015).
Antimicrobial and Antiproliferative Activities of Novel Heterocycles
The synthesis and biological activity evaluation of new heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives, highlighted their antimicrobial and antiproliferative activities. This research emphasizes the role of novel heterocyclic compounds in developing new antimicrobial agents and cancer therapeutics, showcasing the broad applicability of these compounds in medicinal chemistry (Fahim et al., 2021).
Eigenschaften
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N6O/c1-11-5-12(2)30(28-11)18-7-17(25-10-26-18)29-8-13(9-29)19(31)27-14-3-4-16(21)15(6-14)20(22,23)24/h3-7,10,13H,8-9H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSSPJJIVCRKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2681713.png)




![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2681728.png)



![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2681735.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)